4-Chloro-6-methylthiazolo[4,5-c]pyridine
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Overview
Description
4-Chloro-6-methylthiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C using potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolo[4,5-c]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and histamine H3 receptor antagonist.
Mechanism of Action
The exact mechanism of action of 4-Chloro-6-methylthiazolo[4,5-c]pyridine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their high antioxidant, antimicrobial, and antitumor activities.
Pyrano[2,3-d]thiazoles: Exhibits a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
4-Chloro-6-methylthiazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5ClN2S |
---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-6-methyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(7(8)10-4)9-3-11-5/h2-3H,1H3 |
InChI Key |
MWUPZCDPJVKEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=CS2 |
Origin of Product |
United States |
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